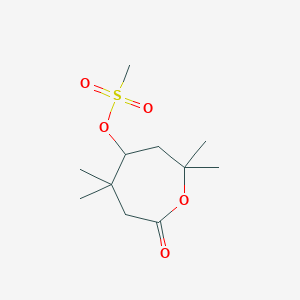
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate is an organic compound with a unique structure that includes a seven-membered oxepane ring substituted with four methyl groups and a methanesulfonate ester
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts such as sulfuric acid or zeolites . The resulting intermediate can then be reacted with methanesulfonyl chloride to form the desired methanesulfonate ester .
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or thiourea .
Scientific Research Applications
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the methanesulfonate group can act as a leaving group in substitution reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate can be compared with similar compounds such as:
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether with similar structural features but different reactivity and applications.
2,2,5,7-Tetramethyltetralin: Another compound with a similar methyl-substituted ring structure but different functional groups and properties.
(E)-5-(1,2,4a,5-Tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)-3-methylpent-2-enoic acid: A diterpenoid with a similar oxo group but different overall structure and applications.
Properties
CAS No. |
86838-59-7 |
|---|---|
Molecular Formula |
C11H20O5S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
(2,2,5,5-tetramethyl-7-oxooxepan-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H20O5S/c1-10(2)7-9(12)15-11(3,4)6-8(10)16-17(5,13)14/h8H,6-7H2,1-5H3 |
InChI Key |
DUWILQXDIGWVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(CC(=O)O1)(C)C)OS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















